molecular formula C20H18O8 B14706194 2,2'-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde CAS No. 15404-78-1

2,2'-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde

Cat. No.: B14706194
CAS No.: 15404-78-1
M. Wt: 386.4 g/mol
InChI Key: JXJIJGFAPRIHIK-UHFFFAOYSA-N
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Description

2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde is a complex organic compound belonging to the xanthene family Xanthenes are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might begin with the formation of the xanthene core through a cyclization reaction, followed by the introduction of hydroxy and methoxy groups via substitution reactions. The final step often involves the oxidation of specific positions to introduce the aldehyde groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding primary alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials due to its xanthene core structure.

Mechanism of Action

The mechanism of action of 2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction, and cellular processes. The aldehyde groups can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Hydroxy-1,2,3-trimethoxy-6-methyl-9,10-anthraquinone
  • 3-Hydroxy-6,7,8-trimethoxy-2-naphthoate
  • 2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)

Uniqueness

Compared to similar compounds, 2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde stands out due to its unique combination of functional groups and structural features The presence of both hydroxy and methoxy groups, along with the aldehyde functionalities, provides a versatile platform for various chemical modifications and biological interactions

Properties

CAS No.

15404-78-1

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

2-[1-hydroxy-3,6,7-trimethoxy-9-oxo-8-(2-oxoethyl)xanthen-2-yl]acetaldehyde

InChI

InChI=1S/C20H18O8/c1-25-12-8-14-17(18(23)10(12)4-6-21)19(24)16-11(5-7-22)20(27-3)15(26-2)9-13(16)28-14/h6-9,23H,4-5H2,1-3H3

InChI Key

JXJIJGFAPRIHIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)OC3=CC(=C(C(=C3C2=O)CC=O)OC)OC)O)CC=O

Origin of Product

United States

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